1,7-Dihydroxy-6-methylanthracene-9,10-dione

Catalog No.
S13657832
CAS No.
669089-91-2
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,7-Dihydroxy-6-methylanthracene-9,10-dione

CAS Number

669089-91-2

Product Name

1,7-Dihydroxy-6-methylanthracene-9,10-dione

IUPAC Name

1,7-dihydroxy-6-methylanthracene-9,10-dione

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c1-7-5-9-10(6-12(7)17)15(19)13-8(14(9)18)3-2-4-11(13)16/h2-6,16-17H,1H3

InChI Key

UJVFWZYQJMYENS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=CC=C3O

1,7-Dihydroxy-6-methylanthracene-9,10-dione is an anthraquinone derivative characterized by the presence of two hydroxyl groups at positions 1 and 7, and a methyl group at position 6 of the anthracene core. This compound is notable for its structural complexity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The molecular formula of 1,7-Dihydroxy-6-methylanthracene-9,10-dione is C15H12O4C_{15}H_{12}O_4, and it features a fused ring system typical of anthraquinones, which contributes to its chemical properties and reactivity. The compound exhibits a distinct color due to its conjugated system, which is common among many anthraquinone derivatives.

Characteristic of anthraquinones. These include:

  • Electrophilic Aromatic Substitution: The hydroxyl groups can activate the aromatic rings toward electrophilic substitution reactions.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or methylene groups under appropriate conditions.
  • Oxidation Reactions: It can undergo oxidation to form more complex derivatives or to regenerate anthraquinone structures.

These reactions can be utilized in synthetic pathways to create more complex molecules or to modify the compound for specific applications.

Research indicates that 1,7-Dihydroxy-6-methylanthracene-9,10-dione exhibits significant biological activity. It has been studied for its potential as an anticancer agent. For example, it shows interactive affinity for EYA3 protein residues, which are implicated in Ewing Sarcoma. The compound demonstrates cytotoxicity in Ewing Sarcoma cells and regulates gene expression related to cancer progression . Additionally, other studies have highlighted its ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and cell cycle arrest .

Several methods have been developed for synthesizing 1,7-Dihydroxy-6-methylanthracene-9,10-dione:

  • Organocatalyzed Benzannulation: This method involves using organocatalysts to facilitate the formation of the anthraquinone structure from simpler precursors. It allows for mild reaction conditions and high yields .
  • One-Pot Synthesis: A method utilizing L-proline as a catalyst has been reported. This approach simplifies the synthesis process by combining multiple steps into a single reaction vessel .
  • Traditional Synthetic Routes: These may involve multi-step organic reactions that include Friedel-Crafts acylation or other classical organic transformations to build the anthracene framework followed by functional group modifications.

1,7-Dihydroxy-6-methylanthracene-9,10-dione has several applications:

  • Pharmaceuticals: Due to its anticancer properties, it is being explored as a potential therapeutic agent against various cancers.
  • Dyes and Pigments: The compound's vibrant color makes it suitable for use in dyes and pigments in various industries.
  • Organic Electronics: Its electronic properties may allow for applications in organic light-emitting diodes or solar cells.

Interaction studies have shown that 1,7-Dihydroxy-6-methylanthracene-9,10-dione can effectively bind to specific proteins involved in cancer pathways. For instance:

  • It forms hydrogen bonds with active residues of EYA3 protein, suggesting a mechanism through which it could exert its cytotoxic effects .
  • The compound's binding affinity was quantified with an inhibition constant indicating promising potential for drug development .

Several compounds share structural similarities with 1,7-Dihydroxy-6-methylanthracene-9,10-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-HydroxyanthraquinoneHydroxyl group at position 1Used as a dye; less potent anticancer activity compared to 1,7-Dihydroxy derivative
1,8-DihydroxyanthraquinoneHydroxyl groups at positions 1 and 8Exhibits different biological activities; potential antioxidant properties
1-Hydroxy-6-methylanthracene-9,10-dioneHydroxyl group at position 1 and methyl group at position 6Similar synthesis methods; different biological profile
SorbifolinContains multiple hydroxyl groupsShows significant interaction with EYA3; different toxicity profile compared to 1,7-Dihydroxy derivative

These compounds illustrate the diversity within the anthraquinone family while highlighting the unique properties of 1,7-Dihydroxy-6-methylanthracene-9,10-dione that make it particularly interesting for further research and application development.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 g/mol

Monoisotopic Mass

254.05790880 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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